Unique Pharmacopoeial Identity: EP Reference Standard Y0002113 vs. Other Tapentadol Impurity Standards
According to the official catalogue of the European Pharmacopoeia, Tapentadol Impurity A (CAS 953400-57-2) is monographed as the required reference substance for the identification and quantification of Impurity A in tapentadol hydrochloride drug substance and finished product. Unlike generic research-grade diastereomers or non-pharmacopoeial impurity standards, the EP‑certified batch (product number Y0002113) is accompanied by a Certificate of Analysis that directly traces its qualification to the EP monograph, ensuring full regulatory acceptance .
| Evidence Dimension | Regulatory status and compendial recognition |
|---|---|
| Target Compound Data | EP Reference Standard Y0002113; identity and purity established per EP monograph |
| Comparator Or Baseline | Non-EP tapentadol diastereomer standards (e.g., in-house synthesized (2R,3S) isomer) |
| Quantified Difference | Qualitative difference: only the EP standard meets compendial requirements; non-EP standards cannot be used in regulated QC release testing without extensive cross-validation. |
| Conditions | European Pharmacopoeia monograph for Tapentadol Hydrochloride |
Why This Matters
Substituting a non-EP standard would require a full re-validation of the analytical method, an expensive and time-consuming exercise that can delay product release and trigger regulatory observations during GMP inspections.
